molecular formula C12H20N4O3S B6956766 N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylimidazole-4-carboxamide

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylimidazole-4-carboxamide

Cat. No.: B6956766
M. Wt: 300.38 g/mol
InChI Key: HURYAWGZCRBRMA-UHFFFAOYSA-N
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Description

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylimidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methanesulfonamide, a cyclopentyl ring, and an imidazole carboxamide

Properties

IUPAC Name

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-16-7-11(14-8-16)12(17)13-6-9-4-3-5-10(9)15-20(2,18)19/h7-10,15H,3-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURYAWGZCRBRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NCC2CCCC2NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylimidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclopentyl ring followed by the introduction of the methanesulfonamido group. The imidazole ring is then constructed, and the carboxamide group is introduced in the final step. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The methanesulfonamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylimidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylimidazole-4-carboxamide involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with proteins, affecting their function. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler compound with similar functional groups but lacking the cyclopentyl and imidazole rings.

    Cyclopentylamine: Contains the cyclopentyl ring but lacks the methanesulfonamido and imidazole groups.

    Imidazole-4-carboxamide: Features the imidazole ring and carboxamide group but lacks the methanesulfonamido and cyclopentyl groups.

Uniqueness

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylimidazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

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